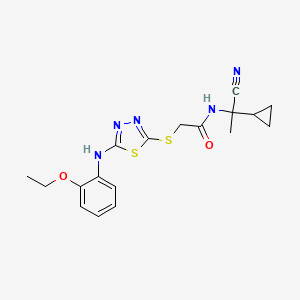
1-(Chloromethyl)-4-nitronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-4-nitronaphthalene is an organic compound with the molecular formula C11H8ClNO2 It is a derivative of naphthalene, where a chloromethyl group is attached to the first carbon and a nitro group is attached to the fourth carbon of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-nitronaphthalene can be synthesized through a multi-step process starting from naphthalene. One common method involves the nitration of naphthalene to form 1-nitronaphthalene, followed by chloromethylation. The chloromethylation reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions must be carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of phase transfer catalysts can also enhance the efficiency of the chloromethylation process. The crude product is usually purified through crystallization or distillation to obtain the final compound with high purity.
化学反応の分析
Types of Reactions: 1-(Chloromethyl)-4-nitronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, where the chloromethyl group is converted to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or sodium ethoxide in an alcohol solvent.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted naphthalenes with various functional groups.
Reduction: Formation of 1-(Chloromethyl)-4-aminonaphthalene.
Oxidation: Formation of 1-(Carboxymethyl)-4-nitronaphthalene.
科学的研究の応用
1-(Chloromethyl)-4-nitronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities and other biological processes.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.
作用機序
The mechanism of action of 1-(Chloromethyl)-4-nitronaphthalene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
1-(Chloromethyl)-4-nitronaphthalene can be compared with other similar compounds such as:
1-(Chloromethyl)-2-nitronaphthalene: Similar structure but with the nitro group at the second position, leading to different reactivity and applications.
1-(Bromomethyl)-4-nitronaphthalene: Bromine instead of chlorine, which may affect the compound’s reactivity in nucleophilic substitution reactions.
1-(Chloromethyl)-4-aminonaphthalene:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications in organic synthesis and material science.
特性
分子式 |
C11H8ClNO2 |
|---|---|
分子量 |
221.64 g/mol |
IUPAC名 |
1-(chloromethyl)-4-nitronaphthalene |
InChI |
InChI=1S/C11H8ClNO2/c12-7-8-5-6-11(13(14)15)10-4-2-1-3-9(8)10/h1-6H,7H2 |
InChIキー |
ZMLDKFSWDCIYPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B15281067.png)
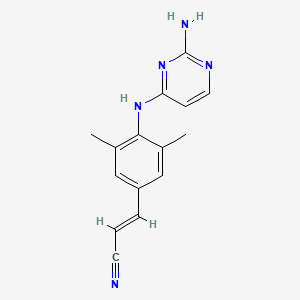

![2-methyl-3-{6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B15281080.png)
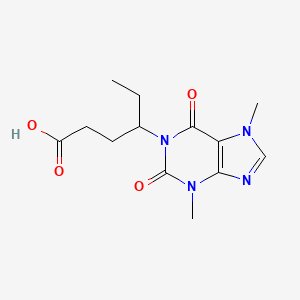
![N-[2-(morpholin-4-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B15281089.png)
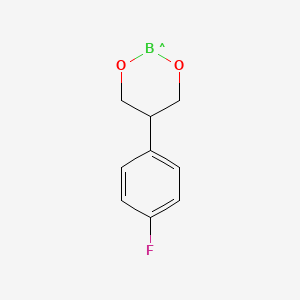
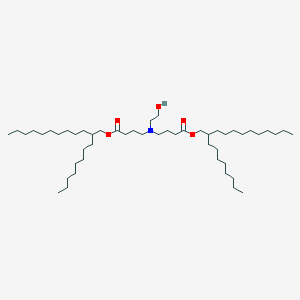
![{2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane](/img/structure/B15281100.png)
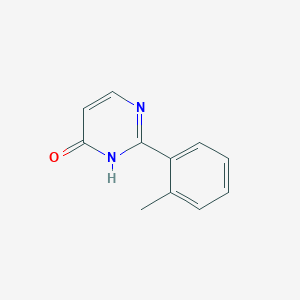
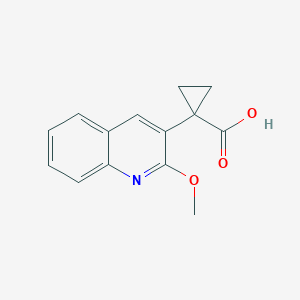
![2-{4-bromo-2-[(butylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B15281120.png)
![3-(Benzo[b]thiophen-2-ylmethyl)piperidine](/img/structure/B15281147.png)
